molecular formula C12H16O3 B3290911 Methyl 4-(4-(hydroxymethyl)phenyl)butanoate CAS No. 868731-66-2

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate

Cat. No.: B3290911
CAS No.: 868731-66-2
M. Wt: 208.25 g/mol
InChI Key: JNGDIBUNIQTGOX-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Intermediate Chemistry

In the landscape of organic synthesis, intermediates possessing multiple functional groups are of paramount importance as they offer the potential for sequential or orthogonal chemical modifications. Methyl 4-(4-(hydroxymethyl)phenyl)butanoate serves as a prime example of such a scaffold. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, or it can be a site for amidation or transesterification reactions. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions.

The phenylbutanoate core itself is a common structural motif in medicinal chemistry and materials science. The presence of the aromatic ring provides rigidity and a platform for further functionalization through electrophilic aromatic substitution. The butyl chain offers conformational flexibility, which can be crucial for the biological activity of a target molecule or for influencing the physical properties of a polymer. The ability to manipulate both the ester and alcohol groups independently makes this compound a valuable intermediate for creating a library of derivatives for screening purposes.

Overview of Research Trajectories and Academic Relevance in Functionalized Aromatics

Research in the area of functionalized aromatics is a vibrant and continuously evolving field. The academic relevance of compounds like this compound lies in their potential application in the synthesis of novel polymers, pharmaceuticals, and fine chemicals. The investigation into functionalized aromatic compounds often focuses on developing efficient synthetic routes and exploring the structure-property relationships of the resulting materials.

Recent research trends in functionalized aromatic polyamides, for instance, highlight the importance of incorporating specific functional groups to enhance properties such as solubility, thermal stability, and mechanical strength. While not directly involving this compound, this research underscores the academic interest in how functional groups on aromatic rings influence the macroscopic properties of polymers. Similarly, the study of amine-functionalized porous aromatic frameworks for environmental applications showcases the utility of functionalized aromatics in addressing contemporary challenges.

The synthesis and reactivity of related phenylbutanoate and phenylbutyronitrile derivatives are also areas of active investigation. nbinno.com These studies provide insights into the chemical behavior of the butanoate chain and the transformations that can be applied to the functional groups attached to the phenyl ring. The knowledge gained from these related systems can be extrapolated to predict the reactivity and potential applications of this compound, solidifying its academic relevance as a model compound for exploring the chemistry of bifunctional aromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-12(14)4-2-3-10-5-7-11(9-13)8-6-10/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGDIBUNIQTGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654882
Record name Methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868731-66-2
Record name Methyl 4-[4-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 4 Hydroxymethyl Phenyl Butanoate and Its Analogues

Strategies for Carbon-Carbon Bond Formation in the Butanoate Chain and Phenyl Linkage

The construction of the core structure of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate hinges on the efficient formation of the carbon-carbon bonds that constitute the butanoate chain and its linkage to the phenyl ring. Several powerful synthetic strategies are employed to achieve this, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and esterification.

Friedel-Crafts Acylation Approaches for Aryl-Alkyl Coupling

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl-alkyl ketones, which can serve as key precursors to the target molecule. researchgate.netvedantu.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netvedantu.com

A plausible synthetic route towards this compound utilizing this methodology could commence with the Friedel-Crafts acylation of a protected 4-(hydroxymethyl)benzene derivative with succinic anhydride. This reaction would yield a 4-oxo-4-(4-(protected-hydroxymethyl)phenyl)butanoic acid intermediate. For instance, the reaction of toluene (B28343) with succinic anhydride, catalyzed by aluminum chloride, is known to produce 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org A similar strategy could be envisioned where the methyl group is replaced by a protected hydroxymethyl group. The choice of the protecting group is crucial to withstand the acidic conditions of the Friedel-Crafts reaction.

Subsequent reduction of the keto group and esterification of the carboxylic acid would lead to the desired butanoate chain. The reaction mechanism involves the formation of an acylium ion from the interaction of succinic anhydride with the Lewis acid, which then attacks the electron-rich aromatic ring. vedantu.comstackexchange.com

Table 1: Examples of Friedel-Crafts Acylation Reactions
Aromatic SubstrateAcylating AgentLewis Acid CatalystProduct
TolueneSuccinic anhydrideAlCl₃4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org
BiphenylSuccinic anhydrideAlCl₃4-(4-Biphenylyl)-4-oxo-butanoic acid google.com
AcetanilideSuccinic anhydrideAlCl₃4-(4-Acetamidophenyl)-4-oxobutanoic acid

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering a milder alternative to traditional methods. illinois.eduresearchgate.net Reactions such as the Suzuki, Heck, and Stille couplings allow for the precise and efficient connection of aromatic and aliphatic fragments.

In the context of synthesizing this compound, a Suzuki coupling approach could be employed. This would involve the reaction of a boronic acid or ester derivative of a protected 4-(hydroxymethyl)benzene with a suitable butanoate-containing coupling partner, such as a methyl 4-halobutanoate, in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition of the halide to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.

The choice of ligands for the palladium catalyst is critical for the efficiency and selectivity of the coupling reaction. A wide variety of phosphine-based ligands have been developed to fine-tune the reactivity of the palladium center.

Esterification Reactions for Butanoate Moiety Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester. Fischer esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.comyoutube.comchemguide.co.ukathabascau.ca This reaction involves the treatment of the corresponding carboxylic acid, 4-(4-(hydroxymethyl)phenyl)butanoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comchemguide.co.uk

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or the water formed during the reaction is removed. athabascau.ca The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. Subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester. chemguide.co.uk

Alternative esterification methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the reaction of the carboxylate salt with an alkyl halide.

Selective Functional Group Transformations for Hydroxymethyl Introduction

A key challenge in the synthesis of this compound is the selective introduction and manipulation of the hydroxymethyl group in the presence of other reactive functionalities, particularly the butanoate ester. This requires the use of highly selective reagents and, in many cases, the strategic application of protecting groups.

Reduction of Formyl or Carboxylic Acid Precursors to Hydroxymethyl Groups

The hydroxymethyl group can be introduced by the reduction of a precursor aldehyde (formyl) or carboxylic acid group at the 4-position of the phenyl ring. The choice of reducing agent is critical to ensure that the ester functionality of the butanoate chain remains intact.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is often used for the reduction of aldehydes and ketones in the presence of esters. researchgate.net For example, the selective reduction of methyl 4-formylbenzoate (B8722198) to methyl 4-(hydroxymethyl)benzoate can be achieved with sodium borohydride, demonstrating the feasibility of reducing an aromatic aldehyde without affecting a methyl ester. researchgate.net This selectivity makes it a suitable reagent for the reduction of a 4-formylphenylbutanoate precursor.

For the reduction of a carboxylic acid group, more powerful reducing agents are typically required. However, reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can selectively reduce carboxylic acids in the presence of esters under controlled conditions. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a mixed anhydride, before reduction with a milder reducing agent.

Table 2: Common Reducing Agents and Their Selectivity
Reducing AgentFunctional Group ReducedFunctional Group Tolerated
Sodium Borohydride (NaBH₄)Aldehydes, KetonesEsters, Carboxylic Acids researchgate.net
Lithium Aluminum Hydride (LiAlH₄)Aldehydes, Ketones, Esters, Carboxylic Acids-
Borane (BH₃·THF)Carboxylic Acids, Aldehydes, KetonesEsters (with control)
Diisobutylaluminium hydride (DIBAL-H)Esters (to aldehydes), Aldehydes, KetonesCarboxylic Acids

Protecting Group Chemistry in Multi-Step Synthesis

In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during subsequent transformations. researchgate.net The hydroxymethyl group in the target molecule is a primary alcohol and can be susceptible to oxidation or other reactions. Therefore, the use of a protecting group for this functionality is a common strategy.

Common protecting groups for alcohols include benzyl (B1604629) ethers and silyl (B83357) ethers. researchgate.netorganic-chemistry.orghighfine.comuwindsor.ca Benzyl ethers are relatively stable to a wide range of reaction conditions and can be readily introduced by reacting the alcohol with a benzyl halide in the presence of a base. organic-chemistry.orguwindsor.ca Deprotection is typically achieved by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), which cleaves the benzyl ether to regenerate the alcohol. organic-chemistry.org

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are also widely used. researchgate.nethighfine.com They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to many reaction conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The choice of protecting group depends on the specific reaction conditions that will be employed in the subsequent synthetic steps.

Stereoselective and Enantioselective Synthetic Approaches to Related Structures

The generation of specific stereoisomers is crucial in pharmaceutical sciences, as different enantiomers of a chiral molecule can exhibit varied biological activities. For structures related to this compound, which contain potential chiral centers (for instance, at the benzylic position if the hydroxymethyl group were oxidized to a secondary alcohol), controlling stereochemistry is paramount. Enantioselective synthesis aims to produce a single enantiomer, maximizing therapeutic efficacy and minimizing potential side effects.

Asymmetric Hydrogenation: A primary method for establishing chirality is through asymmetric hydrogenation of a prochiral precursor. For analogues where a ketone exists in the side chain, catalysts based on ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. wikipedia.orgpharmtech.com These catalysts can reduce ketones or olefins with high enantioselectivity, often achieving excellent enantiomeric excess (e.e.). orgsyn.orgresearchgate.net For example, the hydrogenation of a β-keto ester analogue using a BINAP-Ru(II) complex can yield the corresponding β-hydroxy ester with high optical purity. orgsyn.org The choice of the specific BINAP enantiomer ((R)- or (S)-BINAP) dictates which enantiomer of the product is formed. orgsyn.org

Biocatalysis: Enzymes offer a powerful green alternative for stereoselective synthesis. researchgate.netillinois.edu Oxidoreductases, such as alcohol dehydrogenases, can perform highly enantioselective reductions of keto groups to secondary alcohols under mild, aqueous conditions. thieme-connect.com Similarly, lipases can be used for the kinetic resolution of racemic alcohol analogues through enantioselective acylation, separating the two enantiomers. illinois.edu Cytochrome P450 monooxygenases represent another class of enzymes capable of direct, stereoselective C-H hydroxylation at the benzylic position, converting a prochiral methylene (B1212753) group into a chiral alcohol center. thieme-connect.comacs.org

Chiral Ligands in Cross-Coupling: For analogues synthesized via C-C bond-forming reactions, the use of chiral ligands in transition-metal catalysis is a key strategy. nih.gov For instance, a nickel/photoredox dual catalytic system employing bi-oxazoline (BiOX) ligands has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to create chiral N-benzylic heterocycles. nih.gov This approach allows for the construction of complex, pharmaceutically relevant chiral molecules. nih.gov

A summary of representative enantioselective methods is presented below.

MethodCatalyst/Enzyme SystemSubstrate TypeKey Feature
Asymmetric Hydrogenation Ru-BINAP or Rh-BINAP ComplexesProchiral ketones, olefinsHigh enantiomeric excess (e.e.), well-established industrial application. wikipedia.orgpharmtech.com
Biocatalytic Reduction Alcohol Dehydrogenases (from various microorganisms)KetonesMild aqueous conditions, high stereoselectivity, environmentally benign. illinois.eduthieme-connect.com
Kinetic Resolution Lipases (e.g., from Burkholderia cepacia)Racemic alcoholsEnantioselective acylation to separate enantiomers. illinois.edu
Asymmetric C-H Oxidation Cytochrome P450 MonooxygenasesBenzylic C-H bondsDirect introduction of a chiral hydroxyl group. thieme-connect.comacs.org
Asymmetric Cross-Coupling Nickel/Photoredox with Chiral BiOX LigandsAryl halides and trifluoroboratesForms chiral C(sp²)-C(sp³) bonds with good enantiocontrol. nih.gov

Green Chemistry Principles in Synthetic Design and Process Optimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of this compound and its analogues is critical for environmental sustainability and economic viability. nih.gov

Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. nih.govjocpr.comscispace.com Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions or eliminations that generate stoichiometric byproducts. nih.govjocpr.com For instance, catalytic hydrogenation is a highly atom-economical reaction as it incorporates all atoms of the hydrogen molecule into the product. jocpr.com Syntheses should be designed to minimize waste, a concept often quantified by the E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. primescholars.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. researchgate.net The transition from stoichiometric reductants like lithium aluminum hydride to catalytic hydrogenation for reducing ester or ketone functionalities is a prime example of a greener approach. primescholars.com

Safer Solvents and Reaction Conditions: The choice of solvent is a major consideration in green synthesis. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. Efforts are made to replace them with greener alternatives such as water, supercritical fluids, or ionic liquids, or to conduct reactions under solvent-free conditions. researchgate.net Biocatalytic reactions, which typically run in aqueous media at ambient temperature and pressure, are inherently greener in this regard. researchgate.netmdpi.com

Renewable Feedstocks and Biocatalysis: Designing syntheses that start from renewable feedstocks rather than petrochemicals is a key goal. Biocatalysis plays a crucial role here, as enzymes can convert bio-based materials into valuable chemical intermediates. mdpi.com For example, enzymes can be used in the synthesis of fine chemicals from precursors like furfural, which is derived from biomass. mdpi.com

Green Chemistry PrincipleApplication in SynthesisBenefit
Atom Economy Favoring addition reactions (e.g., catalytic hydrogenation) over substitution reactions. jocpr.comscispace.comMinimizes waste, maximizes material efficiency.
Catalysis Using transition metal catalysts or enzymes instead of stoichiometric reagents. researchgate.netReduces waste, lowers energy consumption, allows for catalyst recycling.
Safer Solvents Replacing hazardous organic solvents with water, or performing solvent-free reactions. researchgate.netReduces pollution and health hazards.
Energy Efficiency Conducting reactions at ambient temperature and pressure, often enabled by catalysis. researchgate.netLowers operational costs and environmental footprint.
Biocatalysis Employing enzymes to perform specific chemical transformations. researchgate.netmdpi.comHigh selectivity, mild conditions, use of renewable resources.

Considerations for Scalable Synthesis and Industrial Process Development

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, robustness, and regulatory compliance. pharmtech.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is particularly scrutinized. beilstein-journals.orgbeilstein-journals.org

Process Safety and Robustness: Reactions that are safe and predictable are essential for large-scale production. Highly exothermic reactions or those that use unstable or pyrophoric reagents (e.g., Grignard reagents) require specialized equipment and handling procedures, which can increase costs and risk. pharmtech.com A robust process is one that consistently produces the product in high yield and purity despite minor variations in reaction parameters. Cross-coupling reactions, while powerful, can be sensitive to catalyst poisoning, and kinetics can be complicated, posing challenges for scale-up. nih.gov

Cost and Availability of Raw Materials: The cost of starting materials, reagents, and catalysts is a major driver in industrial process development. Palladium-based catalysts, commonly used in cross-coupling reactions, are expensive, and residual metal must be removed to very low levels (ppm) in the final API. pharmtech.comnih.gov This has spurred research into catalysts based on more abundant and less expensive first-row transition metals like iron and nickel. pharmtech.comnih.gov

Continuous Flow Chemistry: Continuous flow processing has emerged as a transformative technology for chemical manufacturing. beilstein-journals.orgbeilstein-journals.orgcam.ac.uk By pumping reagents through tubes or channels where they mix and react, flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and easier automation and scalability. beilstein-journals.orgresearchgate.net For example, an iron-catalyzed Kumada coupling was successfully implemented under flow conditions, avoiding large exotherms and improving catalyst lifetime and yield. pharmtech.com

Purification and Isolation: On a large scale, purification methods like chromatography can be prohibitively expensive and time-consuming. nih.gov Therefore, processes are designed to yield products that can be easily isolated and purified by crystallization or distillation. google.com Developing scalable workup and isolation procedures is a critical part of process chemistry. nih.gov

ConsiderationKey Factors for Industrial Scale-Up
Process Safety Avoiding highly energetic or toxic reagents; managing exotherms; ensuring process stability. pharmtech.com
Cost-Effectiveness Using inexpensive and abundant raw materials and catalysts; minimizing process steps. nih.gov
Scalability Choosing reactions that perform reliably at larger volumes; considering continuous flow processing. beilstein-journals.orgcam.ac.uk
Catalyst Selection Preferring robust, highly active catalysts with low loading; exploring non-precious metal alternatives. pharmtech.comnih.gov
Downstream Processing Designing for easy product isolation (e.g., crystallization); minimizing chromatographic purification. nih.govgoogle.com
Regulatory Compliance Ensuring purity of the final product; removing residual catalysts and solvents to acceptable levels. nih.gov

Chemical Reactivity and Functional Group Transformations of Methyl 4 4 Hydroxymethyl Phenyl Butanoate

Reduction Chemistry of the Ester and Aromatic Ring Systems

The reduction of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate can selectively target the ester group or the aromatic ring.

Ester Reduction: The methyl ester can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. khanacademy.orgdavuniversity.orgmasterorganicchemistry.comlibretexts.org It will reduce the ester in this compound to yield 4-(4-(hydroxymethyl)phenyl)butan-1-ol.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that typically reduces aldehydes and ketones but is generally considered unreactive towards esters under standard conditions. libretexts.orgresearchgate.netyoutube.com However, its reactivity can be enhanced. For instance, using NaBH4 in a mixture of tetrahydrofuran (THF) and methanol (B129727) allows for the reduction of aromatic esters to their corresponding alcohols in good yields. researchgate.netresearchgate.netias.ac.in This system offers greater chemoselectivity, allowing the ester to be reduced in the presence of other functional groups like nitriles or nitro groups. researchgate.netias.ac.in Lithium borohydride (LiBH4), which can be generated in situ, also effectively reduces aromatic esters. hykuup.com

Aromatic Ring Reduction: The benzene (B151609) ring is relatively resistant to reduction. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexane ring, but this typically requires forcing conditions such as high pressure and temperature, along with catalysts like rhodium (Rh), ruthenium (Ru), or platinum (Pt). lumenlearning.comlibretexts.orgmlsu.ac.in Under such conditions, other functional groups like the ester may also be reduced. Palladium (Pd) catalysts are also used, though they may require elevated conditions for aromatic ring reduction. lumenlearning.comresearchgate.net

The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, is another method to reduce the aromatic ring, typically yielding a 1,4-cyclohexadiene derivative. lumenlearning.com The presence of electron-donating groups, such as the alkyl and hydroxymethyl substituents on the ring, can influence the outcome of this reaction. lumenlearning.com

Table 2: Reduction Reactions of the Ester and Aromatic Ring

Reducing Agent/System Target Functional Group Product Remarks
Lithium Aluminum Hydride (LiAlH4) Ester 4-(4-(hydroxymethyl)phenyl)butan-1-ol Strong, non-selective reducing agent. khanacademy.orgmasterorganicchemistry.com
Sodium Borohydride (NaBH4) in THF/Methanol Ester 4-(4-(hydroxymethyl)phenyl)butan-1-ol Milder, more chemoselective method for ester reduction. researchgate.netias.ac.in
Catalytic Hydrogenation (e.g., H2/Rh, Ru) Aromatic Ring (and potentially ester) Methyl 4-(4-(hydroxymethyl)cyclohexyl)butanoate Requires high pressure and temperature. lumenlearning.commlsu.ac.in
Birch Reduction (Na/NH3, ROH) Aromatic Ring Methyl 4-(4-(hydroxymethyl)cyclohexa-1,4-dien-1-yl)butanoate Reduces the aromatic ring to a diene. lumenlearning.com

Nucleophilic and Electrophilic Substitution Reactions on the Phenyl Ring and Butanoate Chain

The butanoate side chain offers limited sites for substitution reactions under typical conditions. The α-carbon to the ester carbonyl could potentially undergo electrophilic substitution, such as halogenation, but this is less common than for ketones. Nucleophilic substitution on the sp3-hybridized carbons of the butanoate chain is unlikely unless a leaving group is first introduced.

Nucleophilic aromatic substitution on the phenyl ring is also challenging. This type of reaction generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this compound.

Transesterification and Hydrolysis Pathways of the Methyl Ester

The methyl ester functionality is readily susceptible to transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification : In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification : A strong base, typically an alkoxide corresponding to the desired alcohol, is used as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original methoxide group. masterorganicchemistry.com

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This reaction can also be catalyzed by acids or bases.

Acid-catalyzed hydrolysis : This is the reverse of Fischer esterification. The reaction is an equilibrium process and can be driven towards the carboxylic acid product by using a large excess of water.

Base-catalyzed hydrolysis (Saponification) : This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, 4-(4-(hydroxymethyl)phenyl)butanoic acid.

Table 3: Transesterification and Hydrolysis Reactions

Reaction Catalyst Reagents Product
Transesterification Acid (e.g., H2SO4) R-OH (in excess) Ethyl 4-(4-(hydroxymethyl)phenyl)butanoate (if R=Ethyl)
Transesterification Base (e.g., NaOR) R-OH Ethyl 4-(4-(hydroxymethyl)phenyl)butanoate (if R=Ethyl)
Hydrolysis Acid (e.g., H3O+) Water 4-(4-(hydroxymethyl)phenyl)butanoic acid
Hydrolysis (Saponification) Base (e.g., NaOH), then H3O+ Water 4-(4-(hydroxymethyl)phenyl)butanoic acid

Reactions Involving the Aromatic System, including Electrophilic Aromatic Substitution

The most common reaction involving the aromatic ring is electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iqwikipedia.orgbyjus.com The rate and regioselectivity of this reaction are governed by the substituents already present on the benzene ring. wikipedia.org

In this compound, the ring is substituted with two groups: a hydroxymethyl group (-CH2OH) and an alkylbutanoate group (-(CH2)3COOCH3).

The alkylbutanoate group is considered an alkyl group, which is an activating substituent and an ortho, para-director. libretexts.org

The hydroxymethyl group is also generally considered a weakly activating, ortho, para-directing group.

Since both substituents are in a para relationship, they will direct incoming electrophiles to the positions ortho to themselves. This means substitution will occur at the two equivalent positions adjacent to the hydroxymethyl group and the two equivalent positions adjacent to the butanoate chain. The steric bulk of the butanoate chain may slightly favor substitution at the positions ortho to the smaller hydroxymethyl group.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. uomustansiriyah.edu.iqbyjus.com

Halogenation : Reaction with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) introduces a halogen atom. wikipedia.orgbyjus.com

Sulfonation : Reaction with fuming sulfuric acid (H2SO4 + SO3) introduces a sulfonic acid (-SO3H) group. This reaction is often reversible. uomustansiriyah.edu.iqbyjus.com

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst introduces an alkyl (-R) or acyl (-COR) group, respectively. uomustansiriyah.edu.iqwikipedia.org

Table 4: Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s)
Nitration HNO3, H2SO4 Methyl 4-(4-(hydroxymethyl)-3-nitrophenyl)butanoate
Bromination Br2, FeBr3 Methyl 4-(3-bromo-4-(hydroxymethyl)phenyl)butanoate
Sulfonation Fuming H2SO4 Methyl 4-(4-(hydroxymethyl)-3-sulfophenyl)butanoate
Friedel-Crafts Acylation RCOCl, AlCl3 Methyl 4-(3-acyl-4-(hydroxymethyl)phenyl)butanoate

Derivatization Strategies via the Hydroxyl and Ester Functionalities

The presence of both a hydroxyl and an ester group allows for a wide range of derivatization strategies, enabling the synthesis of a library of related compounds.

Reactions of the Hydroxyl Group:

Esterification : The primary alcohol can be converted into an ester by reacting with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). This would result in a molecule containing two different ester functionalities.

Etherification (Williamson Ether Synthesis) : The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide to form an ether.

Reactions of the Ester Group:

Amidation : The methyl ester can be converted into an amide by reacting with ammonia or a primary/secondary amine. This reaction is often slow and may require heating.

Grignard Reaction : The ester can react with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol, following the replacement of the -OCH3 group and addition to the resulting ketone intermediate.

These derivatization reactions can be performed selectively. For example, the hydroxyl group can be acylated under mild basic conditions without affecting the methyl ester. Conversely, the ester can be converted to an amide under conditions that leave the hydroxyl group intact.

Table 5: Derivatization Strategies

Functional Group Reaction Reagents Product Functional Group
Hydroxyl Esterification Acyl Chloride (RCOCl), Pyridine (B92270) Ester (-O-COR)
Hydroxyl Etherification 1. NaH; 2. Alkyl Halide (R-X) Ether (-O-R)
Ester Amidation Amine (RNH2), Heat Amide (-CONH-R)
Ester Grignard Reaction 2 eq. Grignard Reagent (R-MgX) Tertiary Alcohol

Structural Modification and Rational Design of Methyl 4 4 Hydroxymethyl Phenyl Butanoate Derivatives

Systematic Variation of the Butanoate Alkyl Chain Length and Branching

The butanoate portion of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate presents a versatile region for modification to probe its influence on biological activity. Key modifications involve altering the length of the alkyl chain and introducing branching.

Chain Length Variation: Extending or shortening the four-carbon butanoate chain can significantly impact the molecule's lipophilicity and its interaction with biological targets. For instance, elongating the chain to a pentanoate or hexanoate (B1226103) derivative increases lipophilicity, which may enhance membrane permeability. Conversely, shortening the chain to a propanoate or acetate (B1210297) derivative reduces lipophilicity, potentially altering solubility and distribution. The optimal chain length is often a balance between these properties to achieve desired biological effects.

Introduction of Branching: Introducing methyl or other small alkyl groups onto the butanoate chain can influence the molecule's conformation and steric profile. This can lead to more specific interactions with target proteins by locking the side chain into a particular orientation. For example, methylation at the alpha or beta position of the butanoate chain can restrict rotational freedom, which may lead to enhanced binding affinity if the adopted conformation is complementary to the target's binding site.

Interactive Data Table: Effect of Butanoate Chain Modification on Lipophilicity

Derivative Modification Predicted LogP
Methyl 3-(4-(hydroxymethyl)phenyl)propanoateChain Shortening (n=2)1.5
This compoundParent Compound (n=3)2.0
Methyl 5-(4-(hydroxymethyl)phenyl)pentanoateChain Extension (n=4)2.5
Methyl 4-(4-(hydroxymethyl)phenyl)-2-methylbutanoateα-Methyl Branching2.3
Methyl 4-(4-(hydroxymethyl)phenyl)-3-methylbutanoateβ-Methyl Branching2.4

Note: Predicted LogP values are illustrative and can vary based on the prediction algorithm used.

Chemical Modifications and Functionalization of the Phenyl Ring

The phenyl ring is a critical component for modification, as its electronic and steric properties can be finely tuned through the introduction of various substituents. These modifications can influence the molecule's interaction with target receptors and its metabolic stability.

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups. EDGs can increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site. Conversely, EWGs decrease the electron density, which can alter binding modes and affect metabolic pathways.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can have multiple effects. Fluorine, for instance, can block sites of metabolic oxidation and increase binding affinity through favorable electrostatic interactions. Chlorine and bromine can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a target.

Positional Isomerism: The position of substituents on the phenyl ring (ortho, meta, or para relative to the butanoate chain) is crucial. Different positional isomers can exhibit vastly different biological activities due to variations in how the molecule presents its functional groups to a biological target.

Interactive Data Table: Influence of Phenyl Ring Substitution on Electronic Properties

Derivative Substituent Position Hammett Sigma (σ) Value
Methyl 4-(4-(hydroxymethyl)-3-methoxyphenyl)butanoate-OCH₃meta-0.12
Methyl 4-(4-(hydroxymethyl)-2-nitrophenyl)butanoate-NO₂ortho+0.78
Methyl 4-(3-chloro-4-(hydroxymethyl)phenyl)butanoate-Clmeta+0.37
Methyl 4-(2-fluoro-4-(hydroxymethyl)phenyl)butanoate-Fortho+0.06

Note: Hammett sigma values are a measure of the electronic effect of a substituent.

Introduction of Heteroatoms within the Butanoate or Phenyl Moieties

Replacing carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur (a strategy known as bioisosteric replacement) can profoundly alter the physicochemical properties and biological activity of the parent compound.

Heteroatoms in the Butanoate Chain: Incorporating an oxygen atom to form an ether linkage or a nitrogen atom to create an amino acid-like structure within the butanoate chain can introduce hydrogen bonding capabilities and alter the chain's flexibility and polarity. For example, replacing a methylene (B1212753) (-CH₂-) group with an oxygen atom can increase water solubility.

Heteroatoms in the Phenyl Ring: Replacing the phenyl ring with a heteroaromatic ring, such as pyridine (B92270), thiophene, or furan, can introduce new interaction points for hydrogen bonding and alter the molecule's dipole moment and metabolic stability. For instance, a pyridine ring can act as a hydrogen bond acceptor, which may be a favorable interaction within a protein binding pocket.

Structure-Reactivity and Structure-Function Relationship Studies in Novel Analogues

The systematic modifications described in the preceding sections provide a foundation for detailed structure-activity relationship (SAR) and structure-function relationship studies. These studies aim to correlate specific structural features with changes in chemical reactivity and biological function.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies employ computational models to correlate physicochemical properties of the synthesized analogues with their biological activities. This allows for the prediction of the activity of novel, yet-to-be-synthesized compounds and helps in understanding the key molecular features required for a particular biological effect.

Elucidation of Binding Modes: Techniques such as X-ray crystallography and molecular docking can be used to visualize how these novel analogues bind to their biological targets. This provides a structural basis for the observed SAR and guides the rational design of more potent and selective derivatives. For instance, understanding that a specific hydrogen bond is crucial for activity would direct future synthetic efforts towards analogues that can maintain or enhance this interaction.

Through these multifaceted approaches to structural modification and rational design, the therapeutic potential of this compound derivatives can be systematically explored and optimized, leading to the development of novel agents with improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 4 4 Hydroxymethyl Phenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the benzylic protons of the hydroxymethyl group, the protons of the butanoate chain, and the methyl ester protons. The integration of these signals would confirm the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the carbon of the hydroxymethyl group, the aliphatic carbons of the butanoate chain, and the methyl carbon of the ester.

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the protons on the aliphatic chain. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively assigning each carbon signal to its attached proton(s). These advanced techniques are instrumental in confirming the complete and correct assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to CH₂CH₂CO₂Me) ~7.15 d 2H ~128.5
Aromatic CH (ortho to CH₂OH) ~7.28 d 2H ~127.0
C-CH₂OH --- --- --- ~140.0
C-CH₂CH₂CO₂Me --- --- --- ~138.0
CH₂OH ~4.65 s 2H ~65.0
Ar-CH₂- ~2.65 t 2H ~35.0
-CH₂-CH₂CO₂Me ~1.95 p 2H ~27.0
-CH₂-CO₂Me ~2.30 t 2H ~33.0
CO₂CH₃ ~3.67 s 3H ~51.5
C=O --- --- --- ~174.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (molar mass: 208.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 208. The fragmentation of this molecular ion is influenced by the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the benzyl (B1604629) alcohol moiety can lead to the formation of a stable benzylic cation.

Key Fragmentation Pathways:

Loss of methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 177.

Loss of the hydroxymethyl group (-CH₂OH): This cleavage would produce a fragment at m/z 177.

McLafferty rearrangement: This is a characteristic fragmentation for esters and could lead to a significant peak.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the butanoate chain could result in a tropylium (B1234903) ion or a related stable aromatic fragment.

GC-MS vs. LC-MS: The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is preferred for non-volatile or thermally labile compounds. Given the structure of this compound, both techniques could potentially be applicable, though derivatization might be necessary for GC-MS to increase volatility.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
208 [C₁₂H₁₆O₃]⁺ Molecular Ion (M⁺)
177 [M - OCH₃]⁺ Loss of methoxy radical
149 [M - CO₂CH₃]⁺ Loss of carbomethoxy radical
107 [HOC₆H₄CH₂]⁺ Benzylic cleavage
91 [C₇H₇]⁺ Tropylium ion from rearrangement
77 [C₆H₅]⁺ Phenyl cation

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic parameter under specific conditions (e.g., column, mobile phase composition, flow rate, and temperature) and can be used for its identification and quantification.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing the stationary phase. The retention time is dependent on the compound's boiling point and its affinity for the stationary phase. A polar capillary column would likely be used for the analysis of this compound. The purity of the sample is determined by the relative area of its peak in the chromatogram.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

Technique Parameter Typical Condition
HPLC Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
GC Column Polar capillary column (e.g., DB-WAX)
Carrier Gas Helium or Nitrogen
Temperature Program Ramped oven temperature (e.g., 100°C to 250°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: Retention times are highly dependent on the specific experimental setup and are therefore not listed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. For this compound, characteristic absorption bands would confirm the presence of the hydroxyl, carbonyl, and aromatic functionalities.

Key IR Absorption Bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

C=O stretch: A strong, sharp peak around 1730-1750 cm⁻¹ corresponds to the ester carbonyl group.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O single bonds of the ester and alcohol.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring in this compound contains a chromophore that absorbs UV radiation. The spectrum would typically show absorption maxima (λ_max) corresponding to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the ring.

Table 4: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Parameter Expected Value/Region Assignment
Infrared (IR) Wavenumber (cm⁻¹) 3200-3600 (broad) O-H stretch (alcohol)
Wavenumber (cm⁻¹) ~3030 Aromatic C-H stretch
Wavenumber (cm⁻¹) ~2950, ~2870 Aliphatic C-H stretch
Wavenumber (cm⁻¹) 1730-1750 (strong) C=O stretch (ester)
Wavenumber (cm⁻¹) 1450-1600 Aromatic C=C stretch
Wavenumber (cm⁻¹) 1000-1300 C-O stretch
UV-Visible (UV-Vis) λ_max (nm) ~220 and ~270 π → π* transitions of the phenyl ring

Note: The exact positions of IR bands and UV-Vis maxima can be affected by the sample preparation method and solvent.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is applicable if this compound can be obtained as a single crystal of suitable quality.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the precise positions of the atoms can be determined. The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Accurate measurements of all covalent bonds and the angles between them.

Conformation: The specific spatial arrangement (conformation) of the butanoate chain and the hydroxymethyl group relative to the phenyl ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions.

Table 5: Information Obtainable from X-ray Crystallography of this compound

Parameter Description
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles Exact geometric parameters of the molecule in the solid state.
Torsion Angles Defines the conformation of flexible parts of the molecule, such as the alkyl chain.
Hydrogen Bonding Network Describes the intermolecular hydrogen bonds formed by the hydroxyl groups.
Crystal Packing Illustrates how the molecules are arranged in three dimensions.

Note: This data is hypothetical as it requires a successful single crystal X-ray diffraction experiment.

Theoretical and Computational Investigations of Methyl 4 4 Hydroxymethyl Phenyl Butanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to investigate the electronic structure and energetics of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate. These calculations could provide insights into:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electron Distribution: Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Thermodynamic Properties: Calculation of properties such as enthalpy of formation, Gibbs free energy, and entropy.

Without specific studies, no data tables on bond lengths, bond angles, dihedral angles, or energetic properties can be presented.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve:

Mapping Reaction Pathways: Identifying the step-by-step process of potential reactions, such as hydrolysis of the ester or oxidation of the alcohol.

Locating Transition States: Determining the high-energy structures that connect reactants to products.

Calculating Activation Energies: Quantifying the energy barriers for potential reactions, which helps in predicting reaction rates.

As no such modeling has been published for this specific compound, there are no reaction mechanisms or transition state data to report.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butanoate side chain and the rotational freedom around the phenyl group suggest that this compound can exist in multiple conformations.

Conformational Analysis: A systematic search for different stable spatial arrangements (conformers) of the molecule and their relative energies would be performed. This helps in understanding the molecule's preferred shapes.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility, interactions with solvents, and conformational changes.

Due to the lack of research, there are no findings on the stable conformers or the dynamic behavior of this molecule to present.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry methods are frequently used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies to identify characteristic functional group absorptions.

UV-Vis Spectroscopy: Calculation of electronic transitions to predict the wavelengths of maximum absorption.

Without published computational spectroscopic studies, no data tables of predicted chemical shifts, vibrational frequencies, or electronic transition wavelengths can be provided.

Applications and Role in Advanced Chemical Systems

Utility as a Key Synthetic Precursor in Multi-Step Organic Synthesis

While the structure of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate suggests its potential as a valuable intermediate in multi-step organic synthesis, specific examples and detailed research findings on its direct application as a key synthetic precursor are not extensively documented in scientific databases. The presence of both a primary alcohol and an ester functional group theoretically allows for a range of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The methyl ester can undergo hydrolysis, amidation, or reduction. However, specific synthetic pathways and target molecules for which this compound serves as a crucial starting material are not well-reported.

Integration into Complex Molecular Architectures for Specialized Chemical Applications

The integration of this compound into complex molecular architectures for specialized chemical applications has not been a significant focus of published research. Its structure presents possibilities for its use as a building block in the synthesis of larger, more complex molecules. For instance, the hydroxymethyl group could serve as a point of attachment for creating dendrimers, macrocycles, or other intricate supramolecular structures. The butanoate chain offers a flexible spacer, which could be advantageous in the design of molecules with specific spatial arrangements. Nevertheless, concrete examples of its incorporation into such complex architectures are not found in the available literature.

Application in Material Science as a Building Block for Functional Polymers or Coatings

There is no indication in the searched scientific literature of this compound being utilized as a building block for functional polymers or coatings. In theory, its bifunctional nature would allow it to act as a monomer in polymerization reactions. The hydroxyl group could participate in the formation of polyesters or polyurethanes, while the ester group could be modified post-polymerization to introduce other functionalities. These potential polymers could exhibit interesting properties for material science applications; however, no studies detailing such applications have been identified.

Development as a Ligand or Component in Catalytic Systems

The development and application of this compound as a ligand or a component in catalytic systems is another area where specific research findings are lacking. The molecule contains potential donor atoms (the oxygen atoms of the hydroxyl and ester groups) that could coordinate with metal centers. Modification of the phenyl ring or the butanoate chain could also introduce other coordinating groups, making it a versatile scaffold for ligand design. Such ligands could potentially be used in various catalytic transformations. However, the scientific literature does not currently contain reports on the synthesis of metal complexes or catalytic systems derived from this specific compound.

Mechanistic Enzymatic Transformations and Biochemical Probe Design

Information regarding mechanistic enzymatic transformations involving this compound or its use in the design of biochemical probes is not available. The ester linkage suggests that it could be a substrate for hydrolases, such as esterases or lipases, which could be exploited for kinetic resolution or other biotransformations. The hydroxymethylphenyl moiety could be a basis for designing probes to study enzyme-substrate interactions or to target specific biological pathways. Despite these possibilities, no in vitro studies on its enzymatic transformations or its application as a biochemical probe have been reported in the reviewed literature.

Future Research Directions and Emerging Perspectives on Methyl 4 4 Hydroxymethyl Phenyl Butanoate

Exploration of Novel and Undiscovered Reactivity Pathways

The dual functionality of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate presents a rich landscape for exploring novel chemical transformations. The presence of both an alcohol and an ester allows for selective reactions, while the aromatic core is ripe for functionalization.

Future research could focus on late-stage functionalization (LSF) of the aromatic C-H bonds, a powerful technique for structural diversification. nih.gov Electrophotoredox catalysis, for instance, could enable selective hydroxylation at other positions on the aromatic ring, creating poly-functionalized derivatives. nih.gov Another promising area is the exploration of radical aromatic substitution, which operates via mechanisms distinct from traditional polar pathways and could offer unique chemoselectivity. nih.gov

Furthermore, the molecule's decomposition pathways under various conditions, such as pyrolysis or photolysis, remain uncharacterized. Understanding these fragmentation patterns, by analogy with simpler esters like methyl butanoate, could be crucial for applications in combustion or materials science where thermal stability is a factor. researchgate.net The interaction between the hydroxyl and ester groups, potentially leading to intramolecular cyclization or oligomerization under specific catalytic conditions, also represents an underexplored area of its reactivity.

Potential Reactivity PathwayDescriptionPotential Outcome
Late-Stage C-H Functionalization Direct modification of the aromatic C-H bonds using modern catalytic methods (e.g., photoredox, abundant-metal catalysis). nih.govIntroduction of new functional groups (e.g., -OH, -NH2, halogens) onto the phenyl ring, creating novel derivatives.
Radical Aromatic Substitution Reactions involving radical intermediates to substitute atoms on the aromatic ring, offering different selectivity compared to ionic reactions. nih.govAccess to compounds not easily synthesized through traditional electrophilic or nucleophilic aromatic substitution.
Intramolecular Cyclization Catalytic reaction to form a cyclic structure, such as a lactone, through the interaction of the terminal hydroxyl and ester groups.Synthesis of novel heterocyclic compounds with potential biological or material applications.
Enzymatic Transformations Use of biocatalysts, such as lipases, for selective transesterification or other modifications. mdpi.comGreen and highly selective synthesis of chiral derivatives or specific esters.

Development of Highly Efficient and Atom-Economical Synthetic Routes

While traditional multi-step syntheses can produce this compound, future efforts will undoubtedly focus on developing more sustainable and efficient routes. The principles of step and atom economy are central to modern synthetic chemistry, aiming to maximize the incorporation of starting material atoms into the final product while minimizing steps and waste. nih.gov

One promising approach is the use of C-H activation reactions, which could theoretically construct the butanoate side chain directly onto a simpler precursor like (4-(hydroxymethyl)phenyl)methanol, avoiding the need for pre-functionalized starting materials. nih.gov Biomimetic strategies, which mimic biosynthetic pathways, could also offer highly efficient and stereoselective routes. nih.gov For example, sequences involving pericyclic reactions like the Diels-Alder cycloaddition are inherently atom-economical and can rapidly build molecular complexity. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single operation, would also represent a significant advance. Such a process could, in theory, form the core structure from simpler building blocks in a single, highly efficient step. researchopenworld.com

Synthetic StrategyPrincipleAdvantage over Traditional Routes
C-H Activation Direct functionalization of a C-H bond, bypassing the need for pre-installed activating groups. nih.govReduces step count, minimizes the use of stoichiometric reagents, and improves atom economy.
Biomimetic Synthesis Mimicking natural biosynthetic pathways, often involving highly efficient enzymatic or cascade reactions. nih.govHigh stereoselectivity and step economy, often under mild reaction conditions.
Cascade Reactions A sequence of intramolecular reactions where the product of one step is the substrate for the next, all in one pot. researchopenworld.comDramatically increases efficiency by reducing the number of purification steps and solvent usage.

Advancements in High-Throughput Analytical Characterization

To accelerate the exploration of the synthesis and reactivity of this compound, advanced high-throughput analytical techniques are essential. These methods allow for the rapid screening of numerous reaction conditions or the analysis of complex product mixtures, significantly boosting research productivity. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful tool for the rapid analysis of reaction mixtures directly from microtiter plates with minimal sample preparation. nih.gov This technique could be employed to quickly optimize reaction conditions for novel synthetic routes. Similarly, Direct Analysis in Real Time (DART) mass spectrometry is effective for the high-throughput analysis of solid or liquid samples without solvents, making it ideal for screening the products of diverse functionalization reactions. rsc.org

For more detailed quantitative analysis, methods based on High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (HPLC-Q-Orbitrap-HRMS) can provide simultaneous determination of the target compound and various byproducts, offering high accuracy and sensitivity. nih.gov

Analytical TechniquePrincipleApplication for this CompoundThroughput
DESI-MS A solvent spray desorbs and ionizes analytes from a surface for mass spectrometric analysis. nih.govRapid screening of reaction outcomes (e.g., catalysts, solvents, temperatures) directly from 96-well plates.Very High (~3.5 s/sample) nih.gov
DART-MS An excited gas stream desorbs and ionizes analytes for direct MS analysis. rsc.orgFast characterization of synthesized derivatives and impurities with no sample pre-treatment.High
HPLC-Q-Orbitrap-HRMS Chromatographic separation followed by high-resolution mass analysis. nih.govAccurate quantification of product yield and characterization of complex reaction mixtures and isomers.Medium to High

Leveraging Machine Learning and AI in Compound Design and Reaction Prediction

AI/ML ApplicationDescriptionPotential Impact
AI-Driven Retrosynthesis Algorithms deconstruct a target molecule into simpler, commercially available precursors to design efficient synthetic routes. mindmapai.apppharmafeatures.comRapidly identifies optimal and novel synthesis plans, accelerating the discovery of new derivatives.
Forward Reaction Prediction ML models predict the outcome, yield, and potential byproducts of a chemical reaction based on the reactants and conditions. mdpi.comReduces experimental costs and time by prioritizing reactions with a high probability of success.
Reactivity & Property Prediction Models trained on large datasets forecast chemical properties or the most reactive sites on a molecule for a given transformation. nih.govcmu.eduGuides experimental design for selective functionalization and helps in designing new molecules with desired characteristics.
Automated Synthesis AI algorithms are integrated with robotic platforms to design and execute multi-step syntheses autonomously. pharmafeatures.comEnables high-throughput synthesis and optimization of complex molecules with minimal human intervention.

Expanding its Role as a Versatile Chemical Synthon in Emerging Fields

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The bifunctional nature of this compound makes it an exceptionally versatile synthon for constructing larger, more complex molecules and materials.

In materials science, its two distinct reactive handles—the hydroxyl group and the ester—make it an ideal monomer for creating novel polymers. For instance, it could be incorporated into polyesters or polyurethanes, where the aromatic core would impart thermal stability and rigidity. mdpi.com It is also a candidate for use in Molecular Layer Deposition (MLD), a technique for creating ultrathin, conformal hybrid organic-inorganic films. chemrxiv.org The hydroxyl group could react with inorganic precursors like trimethylaluminum (B3029685) (TMA), while the rest of the molecule forms the organic layer.

The structure is also a building block for supramolecular chemistry and the synthesis of nonplanar, curved aromatic compounds. researchgate.net These unique structures are of interest for their electronic properties and applications in host-guest chemistry. By strategically linking molecules of this compound, it may be possible to create novel macrocycles or cage-like structures.

Emerging FieldRole of this compoundPotential Application
Polymer Chemistry Acts as an A-B type monomer where the hydroxyl and ester groups can participate in polymerization reactions.Synthesis of high-performance polyesters and polyurethanes with enhanced thermal and mechanical properties. mdpi.com
Hybrid Materials Serves as an organic linker in Molecular Layer Deposition (MLD) to create hybrid organic-inorganic thin films. chemrxiv.orgDevelopment of advanced coatings, flexible electronics, and functionalized surfaces.
Supramolecular Chemistry Functions as a building block for constructing larger, architecturally complex molecules through self-assembly or directed synthesis.Creation of novel host-guest systems, molecular sensors, and functional nanostructures. researchgate.net
Medicinal Chemistry Provides a rigid scaffold that can be functionalized at two distinct points to explore chemical space for drug discovery.Synthesis of libraries of complex molecules for screening as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-(hydroxymethyl)phenyl)butanoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves esterification of 4-(4-(hydroxymethyl)phenyl)butanoic acid using methanol in the presence of catalytic sulfuric acid under reflux (as seen in analogous syntheses, e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate in ). Key parameters include:

  • Temperature : Reflux (~65–70°C for methanol).
  • Catalyst : Concentrated H₂SO₄ (0.5–1% v/v).
  • Purification : Flash chromatography (n-hexane/ethyl acetate gradients) or recrystallization.
    Yield optimization requires monitoring reaction progression via TLC or HPLC to minimize side products like unreacted acid or over-esterification by-products .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR will show signals for the hydroxymethyl group (δ ~4.5 ppm, singlet), aromatic protons (δ ~7.2–7.4 ppm, multiplet), and ester methyl (δ ~3.6 ppm, singlet).
  • Mass Spectrometry : ESI-MS or GC-MS can confirm molecular weight (expected m/z ~222.25 [M+H]⁺) and fragmentation patterns.
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch).
    Reference spectral databases (e.g., PubChem, ) should be cross-checked for validation .

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Feasible Synthetic Routes

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Methyl 4-(4-(hydroxymethyl)phenyl)butanoate

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